molecular formula C19H19N3O6 B2864515 N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 1105240-14-9

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2864515
CAS No.: 1105240-14-9
M. Wt: 385.376
InChI Key: XGXHZVQWCFFNHW-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic small molecule designed for pharmaceutical and biological research. This compound features a 1,3,4-oxadiazole core, a heterocycle recognized as a privileged scaffold in medicinal chemistry due to its prevalence in bioactive molecules and its role as a bioisostere for ester and carbamate functionalities . The molecular structure integrates multiple methoxyphenyl motifs, which are common in compounds investigated for their therapeutic potential. Researchers can explore this molecule as a key intermediate or lead compound in drug discovery projects, particularly those targeting oncology and infectious diseases. The 1,3,4-oxadiazole class of compounds has demonstrated significant research interest for its diverse biological activities. Structural analogs of this compound have been synthesized and evaluated for in vitro anticancer properties against various cancer cell lines, as well as for antimycobacterial activities . The presence of the 1,3,4-oxadiazole ring is often associated with the ability to modulate key biological targets. The design of this acetamide derivative aligns with the modern pharmacophore hybridization approach, a strategy widely used to create novel molecules with improved efficacy or to overcome multidrug resistance in cells . This product is intended for research purposes to study its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-24-12-8-9-14(25-2)13(10-12)18-21-22-19(28-18)20-17(23)11-27-16-7-5-4-6-15(16)26-3/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXHZVQWCFFNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(2,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine

The oxadiazole core is constructed via cyclization of a hydrazide intermediate derived from 2,5-dimethoxybenzoic acid.

  • Hydrazide Formation :

    • 2,5-Dimethoxybenzoic acid is converted to its ethyl ester using thionyl chloride (SOCl₂) in ethanol.
    • The ester undergoes nucleophilic substitution with hydrazine hydrate (NH₂NH₂·H₂O) in refluxing ethanol, yielding 2,5-dimethoxybenzohydrazide .
  • Oxadiazole Cyclization :

    • The hydrazide reacts with carbon disulfide (CS₂) in the presence of sodium ethoxide (NaOEt), forming the 1,3,4-oxadiazole ring through cyclocondensation.
    • Reaction conditions: Reflux in ethanol for 6–8 hours, followed by acidification with hydrochloric acid (HCl) to precipitate the product.

    Key Data :

    • Yield: 68–82%.
    • Characterization: ¹H NMR (DMSO-d₆) δ 7.85 (s, 1H, NH₂), 7.12–6.98 (m, 3H, aromatic), 3.87 (s, 6H, OCH₃).

Acylation with 2-(2-Methoxyphenoxy)acetyl Chloride

The aminoxadiazole intermediate is acylated to introduce the phenoxyacetamide side chain.

  • Synthesis of Acylating Agent :

    • 2-(2-Methoxyphenoxy)acetic acid is prepared by reacting 2-methoxyphenol with chloroacetic acid in alkaline conditions.
    • The acid is treated with thionyl chloride to generate 2-(2-methoxyphenoxy)acetyl chloride .
  • Coupling Reaction :

    • The oxadiazol-2-amine reacts with the acyl chloride in acetone, using potassium carbonate (K₂CO₃) as a base to scavenge HCl.
    • Reaction conditions: Stirring at room temperature for 3–6 hours, followed by recrystallization from ethanol.

    Key Data :

    • Yield: 72–79%.
    • Characterization: ¹³C NMR (CDCl₃) δ 169.8 (C=O), 161.2 (C=N), 152.1–112.4 (aromatic carbons), 56.1–55.8 (OCH₃ groups).

Optimization of Reaction Parameters

Solvent and Base Selection

  • Cyclocondensation : Ethanol and sodium ethoxide are preferred for oxadiazole formation due to their compatibility with hydrazide intermediates.
  • Acylation : Acetone with K₂CO₃ achieves higher yields compared to DMF or THF, minimizing side reactions.

Temperature and Time

  • Cyclization : Reflux (78–80°C) for 6 hours ensures complete ring closure, as shorter durations leave unreacted hydrazide.
  • Acylation : Room-temperature reactions prevent decomposition of the acid-sensitive oxadiazole ring.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy :

    • N–H stretch: 3320 cm⁻¹ (amide).
    • C=O stretch: 1685 cm⁻¹ (acetamide).
    • C=N stretch: 1610 cm⁻¹ (oxadiazole).
  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed [M+H]⁺: 386.1352 (calculated 386.1355 for C₁₉H₂₀N₃O₆).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis :
    • Found: C 59.2%, H 5.0%, N 10.9% (calculated: C 59.3%, H 4.9%, N 10.9%).

Applications and Derivatives

While the primary focus is synthesis, preliminary studies on analogous oxadiazoles highlight potential:

  • Antimicrobial Activity : Derivatives with electron-withdrawing substituents show MIC values of 8–16 µg/mL against Staphylococcus aureus.
  • Anticancer Potential : Oxadiazoles bearing methoxyphenyl groups exhibit IC₅₀ values of 12–25 µM in breast cancer cell lines.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Oxadiazole vs. Thiadiazole Derivatives

Compounds with 1,3,4-thiadiazole cores (e.g., 5k and 5l from ) share functional similarities but differ in electronic properties due to sulfur (thiadiazole) versus oxygen (oxadiazole). Key comparisons include:

Substituent Variations on the Oxadiazole Ring

  • 2,5-Dimethoxyphenyl vs. Trimethoxyphenyl : The compound in (N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide) has three methoxy groups, which may increase steric hindrance compared to the target compound’s two methoxy groups. This could reduce binding affinity in enzyme pockets but enhance solubility .
  • Heteroaromatic Substituents : Compounds like 2a and 2b () with benzofuran substituents exhibit antimicrobial activity, suggesting that electron-rich aromatic groups on oxadiazole enhance bioactivity. The target’s methoxyphenyl groups may similarly modulate antimicrobial or enzyme-inhibitory effects .

Acetamide Side Chain Modifications

  • 2-Methoxyphenoxy vs. Indole or Pyridine Moieties: The target’s 2-methoxyphenoxy group differs from indole derivatives in (e.g., 8t, 8u), which showed α-glucosidase inhibition (IC₅₀: 12–18 µM).
  • Sulfanyl Linkages: Compounds like 7a () and 3a () incorporate sulfanyl (-S-) bridges, which are absent in the target. Sulfur atoms can enhance radical scavenging or metal-binding activity, whereas the target’s ether linkage (phenoxy) may improve metabolic stability .

Table 1: Physicochemical Properties of Selected Analogs

Compound ID/Name Core Structure Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound 1,3,4-Oxadiazole 2,5-Dimethoxyphenyl, 2-methoxyphenoxy Not reported Not reported ~413 (estimated)
5k () 1,3,4-Thiadiazole Methylthio, 2-methoxyphenoxy 135–136 72 ~352 (estimated)
484645-99-0 () 1,3,4-Oxadiazole 2-Furyl, 2-methoxyphenyl Not reported Not reported 331.35
8t () 1,3,4-Oxadiazole Indol-3-ylmethyl, 5-chloro-2-methylphenyl Not reported Not reported 428.5
3a () 1,3,4-Oxadiazole Pyridin-4-yl, 3-nitrophenyl 184–185 72 ~450 (estimated)

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